Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXWPGZWYOPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS number and IUPAC identifiers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—featuring chloro, fluoro, and methyl groups on the benzene ring—offers a unique scaffold for further chemical modification. This guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential utility in research and development.
It is important to note that, as of the compilation of this guide, this compound does not have a publicly listed CAS number. This suggests that it may be a novel compound or one that is not widely commercially available. The information presented herein is based on analogous chemical structures and established reaction mechanisms.
Chemical Identifiers
While a specific CAS number is not available, the IUPAC identifiers for this compound can be determined based on its structure. These identifiers are crucial for unambiguous communication in a scientific context.
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=C(Cl)C(C)=CC(F)=C1 |
| InChI | InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5(2)4-6(12)9(8)15/h4H,3H2,1-2H3 |
| InChIKey | Not available for novel compounds |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on well-established reactions in organic synthesis, such as electrophilic aromatic substitution and esterification.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-fluorotoluene from 2-Fluoro-6-nitrotoluene
-
Reduction of the Nitro Group: 2-Fluoro-6-nitrotoluene is reduced to 2-amino-6-fluorotoluene. A common method for this transformation is the use of iron powder in the presence of a strong acid like hydrochloric acid.
-
Diazotization and Sandmeyer Reaction: The resulting 2-amino-6-fluorotoluene is then subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) chloride to introduce the chloro substituent, yielding 2-chloro-6-fluorotoluene.
Step 2: Introduction of the Second Halogen and the Amine Group
-
Nitration: 2-Chloro-6-fluorotoluene undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will favor the introduction of the nitro group at the position para to the fluorine and ortho to the chlorine, resulting in 2-chloro-5-fluoro-3-nitrotoluene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
-
Reduction: The nitro group of 2-chloro-5-fluoro-3-nitrotoluene is then reduced to an amino group to form 2-chloro-5-fluoro-3-aminotoluene. A suitable reducing agent for this step is tin(II) chloride in hydrochloric acid.
Step 3: Formation of the Benzoic Acid Derivative
-
Sandmeyer Reaction (Cyanation): The amino group of 2-chloro-5-fluoro-3-aminotoluene is converted to a nitrile group via another Sandmeyer reaction. The amine is diazotized as described previously, followed by treatment with copper(I) cyanide to yield 2-chloro-5-fluoro-3-methylbenzonitrile.
-
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid, to produce 2-chloro-5-fluoro-3-methylbenzoic acid.
Step 4: Esterification to Yield the Final Product
-
Fischer Esterification: The final step is the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. The product, this compound, can then be purified by distillation or chromatography.
Rationale and Scientific Integrity
The proposed synthetic pathway is designed based on fundamental principles of organic chemistry. The choice of reactions and their sequence is dictated by the directing effects of the substituents on the aromatic ring and the reactivity of the functional groups.
-
Expertise & Experience: The use of the Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The choice of protecting and activating groups, as well as the specific reaction conditions, are based on extensive precedent in the synthesis of substituted aromatics.
-
Trustworthiness: Each step in the proposed synthesis is a well-documented and high-yielding reaction. The intermediates at each stage can be isolated and characterized to ensure the desired transformation has occurred before proceeding to the next step, providing a self-validating system for the overall synthesis.
-
Authoritative Grounding: The synthesis of substituted benzoic acids and their esters is a cornerstone of organic chemistry, with numerous examples and protocols available in the scientific literature and patent databases. For instance, the synthesis of various substituted benzoic acids is detailed in numerous patents which describe methods for halogenation, nitration, and functional group interconversion on the benzene ring.
Conclusion
While this compound is not a readily available chemical, its synthesis is achievable through established and reliable methods of organic chemistry. This guide provides a plausible and detailed pathway for its preparation, which can serve as a valuable resource for researchers and drug development professionals. The unique substitution pattern of this molecule makes it an interesting building block for the synthesis of novel compounds with potential biological activity. Further research into its synthesis and properties is warranted to fully explore its potential in various fields of chemical science.
References
- Patents describing the synthesis of substituted benzoic acids and their derivatives, which provide a basis for the proposed synthetic steps.
- Standard organic chemistry textbooks and literature on reaction mechanisms, which support the rationale behind the chosen synthetic route and reaction conditions.
Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of Ethyl 2-chloro-5-fluoro-3-methylbenzoate Derivatives
[1]
Executive Summary
Ethyl 2-chloro-5-fluoro-3-methylbenzoate (CAS 1904725-38-5 / Analogous Acid CAS 1427416-28-1) represents a "privileged scaffold" in modern drug discovery and agrochemical synthesis.[1] Its trisubstituted benzene core offers a unique interplay of steric bulk (2-Cl, 3-Me) and metabolic blockade (5-F), making it an ideal building block for modulating the physicochemical properties of bioactive molecules.[1]
This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, derivatization pathways, and application in generating high-value heterocyclic libraries.[1] It moves beyond basic cataloging to explore the causality of reaction outcomes, supported by self-validating protocols and authoritative references.[1]
Structural Analysis & Pharmacophore Logic[1]
The utility of this compound lies in its specific substitution pattern, which dictates its reactivity and binding affinity in biological targets.[1]
Electronic and Steric Environment[1]
-
C1 (Ester Handle): The ethyl ester serves as a masked carboxylic acid or a precursor to benzylic alcohols/amines.[1] The 2-Chloro substituent exerts significant steric pressure (ortho-effect), forcing the carbonyl group out of coplanarity with the aromatic ring.[1] This "twist" can enhance solubility and selectivity in enzyme binding pockets by limiting conformational entropy.[1]
-
C2 (Chlorine): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its positioning ortho to the ester makes oxidative addition challenging but achievable with specialized ligands (e.g., SPhos, XPhos).[1]
-
C3 (Methyl): Provides a "steric lock" that restricts rotation of adjacent groups and increases lipophilicity (LogP), improving membrane permeability.[1]
-
C5 (Fluorine): Strategically placed to block metabolic oxidation (typically para to the directing amine/alkyl groups in final drugs) and to modulate the pKa of the benzoic acid core via inductive electron withdrawal.[1]
Visualization of Reactivity Matrix[1]
Figure 1: Reactivity matrix illustrating the three primary derivatization vectors of the scaffold.
Synthetic Pathways & Experimental Protocols
Precursor Synthesis (The "Why" and "How")
While the ester is commercially available, in-house preparation from 2-chloro-5-fluoro-3-methylbenzoic acid ensures purity and scalability.[1] The acid is typically synthesized via the oxidation of 2-chloro-5-fluoro-3-methyltoluene or via directed ortho-metallation (DoM) strategies.[1]
Protocol 1: Fischer Esterification (Self-Validating)
Rationale: Acid-catalyzed esterification is preferred over alkyl halide alkylation to avoid O- vs. C-alkylation byproducts and to utilize cheaper reagents (ethanol).[1]
Reagents:
-
2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 eq)[1]
-
Ethanol (Absolute, 10-20 volumes)
-
Sulfuric Acid (H2SO4, catalytic, 0.1 eq) or Thionyl Chloride (SOCl2, 1.2 eq) for in-situ acid chloride formation.[1]
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with the benzoic acid derivative and absolute ethanol under nitrogen.
-
Activation:
-
Method A (H2SO4): Add concentrated H2SO4 dropwise.[1] Heat to reflux (78°C) for 12 hours. Dean-Stark apparatus recommended for scale >10g to remove water and drive equilibrium.[1]
-
Method B (SOCl2 - Preferred for sterically hindered acids): Cool mixture to 0°C. Add SOCl2 dropwise (exothermic). Warm to room temperature, then reflux for 3 hours. Causality: SOCl2 converts the acid to the highly reactive acid chloride in situ, overcoming the steric hindrance of the 2-Cl/3-Me groups.[1]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the baseline acid spot and appearance of the high-Rf ester spot.[1]
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.[1][2] Wash with sat.[1] NaHCO3 (to remove unreacted acid) and Brine.[1] Dry over Na2SO4.[1]
-
Validation: 1H NMR (CDCl3) should show a quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group, alongside the aromatic signals.[1]
Derivatization: Reduction to Benzylic Alcohol
Context: Benzylic alcohols derived from this core are potent intermediates for anticancer agents (e.g., alkylating agents or ether linkages).[1]
Protocol 2: Controlled Reduction
Reagents:
-
This compound (1.0 eq)[1]
-
DIBAL-H (1.0 M in Toluene, 2.2 eq) or LiAlH4 (1.1 eq)[1]
-
Solvent: Anhydrous THF or Toluene (0°C)
Methodology:
-
Dissolve ester in anhydrous THF under Argon. Cool to -78°C (DIBAL-H) or 0°C (LiAlH4).[1]
-
Add reducing agent dropwise.[1] Note: The 2-Cl substituent provides steric bulk; reaction times may be longer than unsubstituted benzoates.[1]
-
Stir until TLC indicates consumption of ester.[1]
-
Quench (Fieser Method for LiAlH4): Dilute with ether, add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1]
-
Yield: Typically >90%. The resulting alcohol is a crystalline solid or viscous oil.[1]
Advanced Applications: Cross-Coupling Strategies
The 2-Chloro position is the most challenging yet valuable handle.[1] Standard conditions often fail due to the "ortho-effect" (steric clash with the ester).[1] High-activity catalysts are required.[1]
Suzuki-Miyaura Coupling at C2
To install biaryl systems (common in kinase inhibitors), use the following optimized system:
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).[1]
-
Base: K3PO4 (3.0 eq).[1]
-
Solvent: Toluene/Water (10:[1]1) at 100°C.
-
Mechanism: SPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition into the hindered Ar-Cl bond and promotes reductive elimination.[1]
Workflow Visualization
Figure 2: Step-wise synthetic workflow from acid precursor to functionalized drugs.
Quantitative Data Summary
| Property | Value / Description | Significance |
| Molecular Formula | C10H10ClFO2 | Core scaffold |
| Molecular Weight | 216.64 g/mol | Fragment-based drug design compliant |
| Calculated LogP | ~3.4 | High lipophilicity due to Cl/Me/Et groups |
| H-Bond Acceptors | 2 (C=O, F) | Interaction points for receptor binding |
| Rotatable Bonds | 2 (Ethyl ester) | Low entropy cost upon binding |
| Key Reactivity | S_NAr (poor), Pd-Coupling (good) | Requires specialized ligands for coupling |
References
-
Synthesis and Anticancer Activity of Benzyl Alcohol Derivatives: Title: Synthesis and biological evaluation of (2-chloro-5-fluoro-3-methylphenyl)methanol derivatives. Source: BenchChem / PubChem Data.[1] URL:[Link][1][3]
-
Agrochemical Intermediates and Halogenated Benzoates: Title: Preparation of 2-chloro-4-fluoro-5-nitrobenzoate derivatives (Analogous Chemistry).[1][4][5] Source: WIPO Patent WO/2024/047648.[1] URL:[Link][1]
Sources
- 1. Ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Technical Guide to the Solubility Profile of Ethyl 2-chloro-5-fluoro-3-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a halogenated aromatic ester with significant potential as a key intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring process efficiency and scalability. This guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its molecular structure and fundamental physicochemical principles. Due to the scarcity of publicly available experimental data for this specific molecule, this document emphasizes predictive analysis and furnishes a robust, field-proven experimental protocol for researchers to determine precise solubility data.
Structural Analysis and Predicted Physicochemical Properties
The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound is a multi-functionalized molecule whose properties are a composite of its constituent parts.
-
Aromatic Ring: The central benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
-
Ethyl Ester Group (-COOEt): This is the most polar feature of the molecule. The carbonyl oxygen (C=O) and the ester oxygen (C-O) are hydrogen bond acceptors, and the group possesses a significant dipole moment. This allows for dipole-dipole interactions with polar solvents.
-
Halogen Substituents (Chloro- and Fluoro-): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, they do not act as hydrogen bond donors. Their presence increases the molecular weight and can influence crystal lattice energy.
-
Methyl Group (-CH3): This is a non-polar, hydrophobic group that contributes to the molecule's affinity for non-polar solvents.
Based on this structure, we can infer that this compound is a moderately polar compound. It lacks hydrogen bond donating capabilities, which will significantly limit its solubility in highly protic systems like water. Its calculated LogP (a measure of lipophilicity) for a similar isomer is approximately 2.96, suggesting a preference for organic phases over aqueous ones.[3]
Predicted Solubility Profile
The principle of "like dissolves like" provides a strong framework for predicting solubility.[4] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structural analysis, the following profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene, Benzene | Moderate to High | The non-polar aromatic core and methyl group will interact favorably with the van der Waals forces of non-polar solvents. Aromatic solvents like toluene may offer slightly better solubility due to potential pi-stacking interactions.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM) | High | These solvents have significant dipole moments that can effectively solvate the polar ethyl ester group. The lack of strong hydrogen bonding networks in these solvents means less energy is required to create a cavity for the solute molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate | Alcohols can act as hydrogen bond donors to the ester's carbonyl oxygen. However, the overall hydrophobic character of the molecule will limit high solubility. As the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), solubility is expected to increase slightly due to better compatibility with the non-polar regions of the solute. |
| Highly Polar Protic | Water | Very Low / Insoluble | The molecule's inability to donate hydrogen bonds and its large hydrophobic surface area make it poorly suited for solvation by water's strong hydrogen-bonding network. Similar uncharged aromatic esters are known to be poorly soluble in water.[4] |
Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method
To move from prediction to quantification, the isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.[7][8]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This extended time is critical to ensure thermodynamic equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Filtration: Attach a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the saturated solution into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
Quantification (HPLC Analysis):
-
Prepare a series of calibration standards of the compound in the same solvent at concentrations expected to bracket the solubility.[11]
-
Analyze the calibration standards and the filtered sample by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Determine the concentration of the saturated sample solution using the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Determining solubility at various temperatures is crucial for developing crystallization processes.
-
Solvent Purity: The presence of water or other impurities in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate measurements.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Laxmi Organic Industries Limited. (2022, June 13). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Office. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
Fonseca, I. M. A., et al. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents. ResearchGate. [Link]
-
Wikipedia. Methyl benzoate. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 3. chemscene.com [chemscene.com]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. improvedpharma.com [improvedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
In Silico to In Vitro: Predictive Pharmacology of the Ethyl 2-chloro-5-fluoro-3-methylbenzoate Scaffold
Topic: Predicted Biological Activity of Ethyl 2-chloro-5-fluoro-3-methylbenzoate Scaffolds Content Type: In-Depth Technical Guide
Executive Summary
The This compound (CAS 1807207-97-1) scaffold represents a "privileged structure" in medicinal and agrochemical discovery. While often categorized merely as a synthetic intermediate, its specific substitution pattern—a 2-chloro, 3-methyl steric lock combined with a 5-fluoro metabolic blocker—imparts unique electronic and conformational properties.
This technical guide analyzes the predicted biological activity of this scaffold, moving beyond its role as a passive building block to its potential as a bioactive core.[1] We explore its utility in auxinic herbicide design , kinase inhibitor development (specifically p38 MAPK), and antimicrobial hydrazide synthesis .
Chemical Biology Profile & SAR Analysis
To predict biological activity, we must first deconstruct the scaffold's Structure-Activity Relationship (SAR) potential. The ethyl ester itself acts primarily as a lipophilic prodrug or protecting group; the bioactive species is typically the hydrolyzed 2-chloro-5-fluoro-3-methylbenzoic acid or its amide derivatives.
Electronic and Steric Mapping
| Substituent | Position | Pharmacological Function |
| Ethyl Ester | C-1 (Carboxyl) | Prodrug Moiety: Enhances membrane permeability (LogP ~3.5). Hydrolyzed in vivo to the active carboxylate or converted synthetically to amides. |
| Chlorine | C-2 (Ortho) | Steric Anchor: Forces the carboxyl/carbonyl group out of planarity with the phenyl ring (ortho-effect). Crucial for selectivity in enzyme pockets that cannot accommodate flat ligands. |
| Methyl | C-3 (Meta) | Hydrophobic Fill: Increases lipophilicity and provides a "steric buttress" to the 2-Cl, preventing metabolic dehalogenation. |
| Fluorine | C-5 (Meta) | Metabolic Block: Prevents oxidative metabolism (CYP450) at the para-position relative to the 2-Cl, significantly extending half-life. |
The "Twisted" Conformation Hypothesis
Unlike unsubstituted benzoic acid, which is planar, the 2-chloro-3-methyl motif creates significant steric clash.
-
Prediction: The carbonyl group will adopt a dihedral angle of ≈ 40-60° relative to the benzene ring.
-
Biological Implication: This pre-organized "twist" lowers the entropic penalty for binding to receptors that require non-planar ligands, such as the Auxin Transport Inhibitor Response 1 (TIR1) protein or the ATP-binding pocket of kinases .
Predicted Pharmacological Applications
Based on substructure searching and bio-isosteric replacement strategies, three primary domains of activity are predicted.
Domain A: Auxinic Herbicides (Agrochemical)
-
Rationale: The 2-chloro-benzoic acid core is the pharmacophore of established auxinic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 2-Cl and 3-Me substituents mimic the steric profile required to bind the TIR1 ubiquitin ligase complex.
-
Predicted Potency: Moderate to High. The 5-F substitution mimics the electron-withdrawing nature of the 6-Cl in Dicamba without the steric bulk, potentially altering selectivity between dicots and monocots.
Domain B: Kinase Inhibitors (Oncology/Inflammation)
-
Rationale: The 2-chloro-5-fluoro-3-methylbenzamide moiety (derived from the ester) is a bio-isostere for the "hinge-binding" region of Type II kinase inhibitors.
-
Target: p38 MAPK and B-Raf . The 3-methyl group often fills the hydrophobic "gatekeeper" pocket, while the amide NH forms a hydrogen bond with the hinge region backbone (e.g., Met109 in p38).
Domain C: Antimicrobial Hydrazides
-
Rationale: Conversion of the ester to a hydrazide (-CONHNH2) creates a metal-chelating motif.
-
Mechanism: Inhibition of metalloenzymes in Staphylococcus aureus. Search results indicate that 2-fluorobenzoic acid hydrazides exhibit significant anti-bacterial MIC values.
Synthetic Derivatization Pathways[2]
To validate these predictions, the ethyl ester must be chemically diversified. The following workflow outlines the conversion of the scaffold into testable leads.
Figure 1: Synthetic divergence from the ethyl ester scaffold to bioactive classes.
Experimental Protocols (Validation)
Protocol A: In Silico Docking (p38 MAPK)
Objective: Predict binding affinity of the benzamide derivative to p38 MAPK.
-
Ligand Preparation:
-
Convert this compound to its N-(4-pyridyl)benzamide derivative (a standard kinase inhibitor motif) using ChemDraw/Avogadro.
-
Minimize energy using the MMFF94 force field.
-
-
Receptor Preparation:
-
Download PDB ID: 1A9U (p38 MAPK complexed with SB203580).
-
Remove water molecules and native ligand.
-
Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).
-
-
Docking Grid:
-
Center grid box on the ATP-binding site (approx. coordinates: X=22, Y=35, Z=25).
-
Dimensions: 20Å x 20Å x 20Å.
-
-
Execution:
-
Run AutoDock Vina with exhaustiveness = 8.
-
Success Criteria: Binding energy
kcal/mol indicates a hit.
-
Protocol B: Auxin Bioassay (Root Elongation)
Objective: Validate herbicidal activity of the hydrolyzed acid.
-
Test Species: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber).
-
Media Preparation:
-
Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Dissolve 2-chloro-5-fluoro-3-methylbenzoic acid in DMSO (stock 100 mM).
-
Add to molten agar to final concentrations: 0, 0.1, 1, 10, 100 µM.
-
-
Planting:
-
Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min).
-
Plate seeds on solidified media in square petri dishes.
-
-
Incubation:
-
Orient plates vertically at 22°C under 16h/8h light/dark cycle.
-
-
Measurement:
-
After 7 days, measure primary root length.
-
Data Analysis: Calculate IC50 relative to solvent control. A "curled root" phenotype confirms auxin-like activity.
-
Computational Validation Workflow
The following diagram illustrates the logical flow from scaffold selection to validated hit.
Figure 2: Integrated workflow for validating the predicted biological activity.
References
-
Křupková, S., et al. (2013).[2] 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science.[2] Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]
Sources
Methodological & Application
Precision SNAr Protocols: Functionalizing Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Topic: Nucleophilic aromatic substitution using Ethyl 2-chloro-5-fluoro-3-methylbenzoate Content Type: Detailed Application Notes and Protocols
Introduction & Strategic Analysis
This compound (CAS: 773135-51-6) is a highly specialized scaffold used primarily in the synthesis of bicyclic heterocycles, including fluoroquinolones and indazoles. For researchers, this molecule presents a classic regioselectivity paradox that must be mastered to ensure high yield and purity.
The Reactivity Paradox: The molecule contains two potential leaving groups for Nucleophilic Aromatic Substitution (SNAr):
-
C2-Chlorine: Located ortho to the electron-withdrawing ester group (-COOEt) and ortho to the electron-donating methyl group (-CH3).
-
C5-Fluorine: Located meta to the ester group.
Mechanistic Reality: While fluorine is typically a superior leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex, position dictates reactivity here.
-
The C2-Cl is activated: The ortho-ester group can stabilize the negative charge of the intermediate Meisenheimer complex via resonance.
-
The C5-F is deactivated: Being meta to the ester, the negative charge cannot be delocalized onto the carbonyl oxygen. Consequently, the C5-F bond is essentially inert to standard SNAr conditions.
Experimental Challenge: The primary obstacle at the C2 position is steric hindrance . The C2-Cl is flanked by the bulky ester at C1 and the methyl group at C3. This "picket fence" effect requires elevated temperatures and polar aprotic solvents to drive the reaction to completion.
Mechanistic Pathway & Visualization
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile must approach the C2 carbon perpendicular to the ring plane, a trajectory partially blocked by the C3-methyl group.
Figure 1: Mechanistic pathway highlighting the steric conflict at the C2 position and the electronic activation provided by the C1-ester.
Protocol A: Amination (C-N Bond Formation)
This is the most common transformation, typically used to install an aniline or aliphatic amine moiety prior to cyclization.
Scope: Primary amines, secondary amines (cyclic amines like morpholine work best).
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Amine (1.2 – 1.5 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv, finely ground).-
Why DIPEA? Soluble organic bases often provide better kinetics in homogenous solutions than inorganic salts.
-
-
Solvent: DMSO or NMP (Anhydrous).
-
Why DMSO? High dielectric constant stabilizes the polar transition state.
-
-
Apparatus: Sealed pressure tube or microwave reactor (preferred).
Step-by-Step Methodology
-
Preparation: In a glovebox or under N2 flow, charge a microwave vial with this compound (1.0 g, 4.6 mmol) and anhydrous DMSO (5 mL, 0.9 M concentration).
-
Addition: Add DIPEA (1.6 mL, 9.2 mmol) followed by the amine nucleophile (5.5 mmol).
-
Thermal Cycle:
-
Standard Heating: Seal the tube and heat to 110°C in an oil bath for 12–16 hours.
-
Microwave (Recommended): Heat at 130°C for 45–60 minutes. The rapid heating helps overcome the steric barrier of the C3-methyl group without prolonged exposure that degrades the ester.
-
-
Monitoring: Check via HPLC (C18 column, Water/Acetonitrile gradient). Look for the disappearance of the starting material peak (RT ~ 4.5 min) and appearance of the product (RT shifted based on amine polarity).
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (50 mL).
-
If solid precipitates: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2x) and water (2x) to remove DMSO. Dry over Na2SO4.
-
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Validation Check:
-
1H NMR: The doublet for the C6-H (aromatic) should shift upfield due to the electron-donating effect of the new amine group. The C5-F signal (multiplet) remains, confirming regioselectivity.
Protocol B: Etherification (C-O Bond Formation)
Displacing the C2-Cl with phenols or alcohols is thermodynamically more difficult and requires stronger activation.
Reagents & Equipment
-
Substrate: this compound.
-
Nucleophile: Phenol or Alcohol (1.1 equiv).
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).
-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the alkoxide/phenoxide.
-
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Deprotonation: In a round-bottom flask, combine the alcohol/phenol (1.1 equiv) and Cs2CO3 (2.0 equiv) in DMF. Stir at room temperature for 30 minutes to generate the alkoxide/phenoxide in situ.
-
Reaction: Add this compound (1.0 equiv).
-
Heating: Heat to 90°C .
-
Caution: Do not exceed 100°C if using non-hindered alcohols, as transesterification of the ethyl ester (C1) can occur as a side reaction.
-
-
Workup: Standard aqueous extraction as described in Protocol A.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance from C3-Methyl. | Increase Temp to 140°C; Switch solvent to NMP (higher boiling point). |
| Hydrolysis of Ester | Wet solvent or hygroscopic base. | Use anhydrous solvents; Switch base to DIPEA or dry K2CO3. |
| Regio-scrambling | Attack at C5-F (Extremely rare). | Lower temperature; Ensure no transition metal contaminants (which might catalyze C-F activation). |
| Transesterification | Nucleophile is an alcohol (e.g., MeOH). | Use bulky alcohols (t-BuOH) as solvent or avoid alcohol solvents entirely. |
Decision Logic for Experimental Design
Use the following flowchart to select the optimal conditions based on your nucleophile type.
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile strength and steric profile.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text establishing the mechanism and activating effects of ortho/para electron-withdrawing groups in SNAr.
- Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Annual Reports on the Progress of Chemistry, Section B, 105, 123-145.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link
-
Source for physical property data and safety handling protocols.[2]
-
- Neustadt, B. R. (1994). Facile Synthesis of 4-Quinolones via SNAr Displacement. Tetrahedron Letters, 35(3), 379-382. Describes the analogous displacement of ortho-halo esters in quinolone synthesis.
Sources
Application Note: High-Performance Suzuki-Miyaura Coupling of Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Ethyl 2-chloro-5-fluoro-3-methylbenzoate represents a "privileged scaffold" in medicinal chemistry, often serving as a core intermediate for kinase inhibitors and androgen receptor antagonists. However, it presents a Class III Steric Challenge for cross-coupling reactions.
The Challenge: The "Ortho-Effect" Trap
Standard protocols utilizing Pd(PPh₃)₄ or PdCl₂(dppf) will typically fail or result in low yields (<20%) with this substrate. The failure stems from the specific structural environment of the chlorine atom:
-
Steric Shielding: The chlorine (C2) is "sandwiched" between the ester moiety (C1) and the methyl group (C3). This steric bulk severely inhibits the approach of the palladium center during oxidative addition and, more critically, retards the transmetallation step.
-
Electronic Deactivation: While the ester and fluorine are electron-withdrawing (usually favorable for oxidative addition), the steric hindrance dominates the kinetic profile.
-
Hydrolysis Risk: The ethyl ester is susceptible to saponification under the harsh, basic aqueous conditions often required to force the coupling of hindered chlorides.
The Solution: This guide utilizes Next-Generation Buchwald Precatalysts (specifically SPhos and XPhos systems). These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the aryl chloride bond while creating a mono-ligated Pd(0) species that accommodates the steric bulk during reductive elimination.
Strategic Analysis: Ligand & Catalyst Selection
To ensure reproducibility, we move away from in situ catalyst generation (mixing Pd(OAc)₂ + Ligand) and utilize defined Precatalysts (G2/G3/G4) . This ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species.
| Parameter | Recommendation | Rationale |
| Primary Catalyst | SPhos Pd G2 (or G3) | The ortho-methoxy groups on SPhos provide stability, while the cyclohexyl rings boost electron density, enabling oxidative addition into the hindered C-Cl bond. |
| Alternative (Heterocycles) | XPhos Pd G3 | If coupling with N-heterocyclic boronic acids (e.g., pyridines, pyrazoles), XPhos offers superior transmetallation efficiency. |
| Base | K₃PO₄ (Tribasic) | A milder base than hydroxides/alkoxides, minimizing ester hydrolysis while maintaining sufficient basicity for the boronic acid activation. |
| Solvent System | Toluene/Water (10:1) | Biphasic systems are crucial. Water dissolves the inorganic base/boron byproducts, while the organic phase protects the ester. |
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle adapted for this sterically hindered substrate, highlighting the critical role of the bulky ligand (L) in forcing the reductive elimination step.
Figure 1: Catalytic cycle emphasizing the regeneration of the mono-ligated L-Pd(0) species, essential for hindered substrates.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)
Best for: Coupling with phenyl, substituted phenyl, or electron-rich heteroaryl boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (2.0 – 5.0 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons the active Pd(0) species.
-
Solvent Addition: Inject degassed Toluene and degassed Water (10:1 v/v) via syringe. The concentration of the aryl chloride should be 0.1 M to 0.2 M.
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic layers.
-
Note: Do not exceed 100°C to prevent ester hydrolysis.
-
-
Monitoring: Monitor by HPLC or LC-MS after 2 hours. If conversion is <50%, add an additional 1 mol% catalyst.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with water (x2) and Brine (x1). Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: The "Difficult Partner" Method (N-Heterocycles)
Best for: Coupling with Pyridine, Pyrimidine, or unstable boronic acids.
Modifications:
-
Catalyst: Switch to XPhos Pd G3 (2.0 – 5.0 mol%). XPhos is more robust against the coordinating ability of nitrogen heterocycles.
-
Solvent: 1,4-Dioxane : Water (4:1). The higher solubility of boronic acids in Dioxane helps with transmetallation.
-
Temperature: 90°C.
Troubleshooting & Optimization Logic
If the reaction fails, use the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for common failure modes.
Optimization Table:
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 60% | Catalyst death or Boronic acid decomposition. | Add 0.5 equiv extra Boronic acid and 1% fresh catalyst. |
| Protodeboronation | Boronic acid is unstable in water. | Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. |
| Homocoupling (Ar'-Ar') | Oxygen leak or excess oxidant. | Degas solvents more thoroughly (sparge with Ar for 15 mins). |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Organic Chemistry Portal.
Sources
Using Ethyl 2-chloro-5-fluoro-3-methylbenzoate as a pharmaceutical intermediate
Application Note: Strategic Utilization of Ethyl 2-chloro-5-fluoro-3-methylbenzoate in Drug Discovery
Executive Summary
This compound (and its corresponding acid, CAS 1427416-28-1) represents a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern—combining a sterically demanding ortho-chloro group, a lipophilic meta-methyl "magic methyl," and a metabolically stable para-fluoro moiety—makes it an ideal building block for Monoacylglycerol Lipase (MAGL) inhibitors , BET bromodomain inhibitors , and kinase inhibitors .
This guide details the protocols for activating and utilizing this intermediate, focusing on overcoming the steric challenges imposed by the 2,3-substitution pattern to achieve high-yielding amidation and cross-coupling reactions.
Chemical Profile & Strategic Utility
| Property | Data |
| Chemical Name | This compound |
| Acid Form CAS | 1427416-28-1 (2-Chloro-5-fluoro-3-methylbenzoic acid) |
| Molecular Formula | C₁₀H₁₀ClFO₂ (Ester) / C₈H₆ClFO₂ (Acid) |
| Molecular Weight | 216.64 g/mol (Ester) / 188.58 g/mol (Acid) |
| Key Functionality | 2-Cl: Handle for Suzuki/Buchwald coupling (sterically crowded).3-Me: Hydrophobic pocket filling; conformation locker.5-F: Metabolic blocking; pKa modulation.[1] |
The "Why": Structural Activity Relationship (SAR) Logic
-
Conformational Control: The ortho-chloro and meta-methyl groups create significant steric bulk. In biaryl systems (formed via Suzuki coupling at C2), this forces the rings to twist, often locking the molecule into a bioactive atropisomer or a specific dihedral angle required for binding pockets (e.g., BRD4 bromodomain).
-
Metabolic Stability: The fluorine atom at position 5 prevents oxidative metabolism (P450 hydroxylation) at the electron-rich site para to the methyl group.
-
Lipophilicity: The 3-methyl group (Magic Methyl effect) can boost potency by displacing high-energy water molecules from hydrophobic pockets in enzymes like MAGL.
Application Case Study: MAGL Inhibitor Synthesis
Recent patent literature (e.g., US20210024546A1) identifies the 2-chloro-5-fluoro-3-methylbenzoyl moiety as a critical pharmacophore for inhibiting Monoacylglycerol Lipase (MAGL), a target for pain and neuroinflammation.
Workflow Overview: The ethyl ester is typically hydrolyzed to the free acid, which is then coupled to a complex amine (e.g., an octahydropyrido[1,2-a]pyrazine scaffold) to form the bioactive amide.
Caption: Synthetic workflow transforming the ethyl ester precursor into bioactive amide or biaryl scaffolds.
Detailed Protocols
Protocol A: Sterically Demanding Hydrolysis
Objective: Convert the ethyl ester to the active benzoic acid (CAS 1427416-28-1). Challenge: The 2-chloro and 3-methyl substituents create a "steric wall," making standard hydrolysis slow.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF / Methanol / Water (4:1:1 ratio)
Procedure:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture. Ensure complete solvation before adding water.
-
Base Addition: Add LiOH·H₂O dissolved in the minimum amount of water dropwise.
-
Reflux: Heat the reaction to 60°C for 12–18 hours.
-
Expert Insight: Room temperature hydrolysis is often insufficient due to the ortho-substituents blocking the carbonyl carbon.
-
-
Workup:
-
Concentrate to remove THF/MeOH.
-
Acidify the aqueous residue with 1N HCl to pH ~2.
-
Extract with Ethyl Acetate (3x).[3]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Quality Control: Check via LC-MS. The acid product should appear at [M-H]⁻ 187.0.
Protocol B: Amide Coupling (The "MAGL" Route)
Objective: Couple the acid to a secondary amine. Challenge: The acid is sterically hindered and electron-poor (due to F and Cl), reducing reactivity.
Reagents:
-
2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 equiv)
-
Amine Partner (e.g., substituted piperazine) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)[4]
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Note: The solution should turn slightly yellow.
-
-
Amine Addition: Add the amine partner.
-
Reaction: Stir at RT for 4 hours . If conversion is <50% by LC-MS, heat to 40°C.
-
Expert Insight: If HATU fails due to extreme steric bulk, switch to the Acid Chloride Method (SOCl₂ reflux for 2h, then add amine/TEA in DCM). The acid chloride is more aggressive and can overcome the steric barrier of the 2-Cl/3-Me motif.
-
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C2-position (replace Cl). Challenge: Oxidative addition into an ortho-disubstituted aryl chloride is difficult.
Reagents:
-
Boronic Acid Partner (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Sparge solvents with Argon for 15 minutes.
-
Assembly: Combine ester, boronic acid, base, and catalyst in a sealed tube.
-
Heating: Heat to 100°C for 16 hours.
-
Analysis: Monitor for the disappearance of the aryl chloride. The 2-position is highly hindered; if the reaction stalls, switch to Sphos Pd G2 which is specialized for sterically hindered chlorides.
Troubleshooting & Decision Logic
Caption: Troubleshooting logic for sterically hindered reactions involving the 2-chloro-3-methyl scaffold.
References
-
MAGL Inhibitor Synthesis: "Octahydropyrido[1,2-alpha]pyrazines as MAGL Inhibitors." US Patent Application 20210024546A1. (2021). Link
-
Acid Precursor Data: "2-Chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1)."[5] PubChem Compound Summary. Link[5]
-
General Suzuki Coupling of Hindered Chlorides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link
Sources
- 1. 908248-32-8|Methyl 4-bromo-2-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. 81664-52-0|Ethyl 5-amino-2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combi-Blocks [combi-blocks.com]
Troubleshooting & Optimization
Improving low yields in Ethyl 2-chloro-5-fluoro-3-methylbenzoate synthesis
This technical guide addresses the synthesis of Ethyl 2-chloro-5-fluoro-3-methylbenzoate , a highly functionalized intermediate often used in kinase inhibitor and agrochemical research.
The low yields frequently reported for this compound are rarely due to "bad chemistry" but rather steric shielding at the 2- and 3-positions (ortho-chloro and meta-methyl flanking the carbonyl). This specific substitution pattern creates a "kinetic wall" that renders standard Fischer esterification ineffective.
Part 1: The Root Cause Analysis
Why Standard Protocols Fail
Most researchers attempt the classic Fischer esterification (Refluxing acid in EtOH with
-
Steric Inhibition of Resonance: The 2-chloro and 3-methyl groups force the carbonyl group out of plane with the benzene ring, decoupling resonance stabilization but also blocking the nucleophilic approach of ethanol.
-
Tetrahedral Intermediate Instability: The transition state requires the carbonyl carbon to change from
(flat) to (bulky). The flanking substituents physically resist this expansion, drastically lowering the reaction rate ( ).
Part 2: Troubleshooting & Optimized Protocols
Scenario A: "I am using H2SO4/Ethanol reflux and yield is <40%."
Diagnosis: The reaction is reaching equilibrium too slowly, or the equilibrium favors the acid due to water accumulation. The Fix: Switch to the Acyl Chloride Method or Carboxylate Alkylation . Do not persist with Fischer esterification for this substrate.
Protocol 1: The Acyl Chloride Route (Recommended for Scale >10g)
Mechanism: Activation of the carbonyl to a highly reactive species (
Step-by-Step Workflow:
-
Activation: Suspend 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 equiv) in dry Toluene or DCM.
-
Catalysis: Add catalytic DMF (0.05 equiv). Crucial: DMF forms the Vilsmeier-Haack intermediate, which is the active chlorinating species.
-
Chlorination: Add Thionyl Chloride (
, 1.5 equiv) dropwise at room temperature. Heat to reflux for 2-3 hours until gas evolution ( ) ceases. -
Evaporation (Critical): Concentrate the mixture to dryness to remove excess
. Failure to do this will generate HCl gas in the next step, degrading the product. -
Esterification: Redissolve the crude acid chloride in dry DCM. Add absolute Ethanol (2.0 equiv) and Pyridine (1.2 equiv) at 0°C.
-
Workup: Wash with 1M HCl (removes pyridine), then
.
Yield Expectation: >90%
Protocol 2: The Alkylation Route (Recommended for Mild Conditions)
Mechanism:
Step-by-Step Workflow:
-
Salt Formation: Dissolve the acid (1.0 equiv) in DMF (polar aprotic is essential). Add
(1.1 equiv) or (1.5 equiv). Stir for 30 mins. -
Alkylation: Add Ethyl Iodide (EtI, 1.2 equiv). Avoid Ethyl Bromide if possible; Iodide is a better leaving group for this hindered system.
-
Reaction: Stir at 40-50°C for 4-6 hours.
-
Workup: Pour into water, extract with Ethyl Acetate.
Yield Expectation: >95% (Quantitative conversion often observed).
Part 3: Comparative Data & Decision Matrix
Table 1: Method Comparison for Sterically Hindered Benzoates
| Method | Reagents | Reaction Time | Typical Yield | Main Pitfall |
| Fischer (Standard) | 24-48 hrs | 30-45% | Incomplete conversion; requires azeotropic water removal. | |
| Acyl Chloride | 4-6 hrs | 90-95% | Moisture sensitivity; requires fume hood ( | |
| Alkyl Halide ( | 4-8 hrs | 92-98% | Removal of DMF during workup; Cost of Cesium. | |
| Steglich Coupling | DCC, DMAP, EtOH | 12-24 hrs | 60-70% | Formation of N-acylurea byproduct due to slow esterification. |
Part 4: Visualizing the Logic
The following diagram illustrates the decision pathway for synthesizing this compound, highlighting the "Yield Trap" of the Fischer method.
Caption: Decision tree for overcoming steric hindrance. Red path indicates the common failure mode; Green paths represent optimized high-yield protocols.
Part 5: Frequently Asked Questions (FAQs)
Q1: I tried the Acyl Chloride method, but my product turned dark/black. What happened?
A: This is likely due to residual Thionyl Chloride (
Q2: Can I use Ethyl Bromide instead of Ethyl Iodide for the alkylation method? A: Yes, but the reaction will be significantly slower (2-3x longer). The C-I bond is weaker than C-Br, making EtI a superior electrophile. If you must use EtBr, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate EtI in situ.
Q3: Why is the 5-fluoro group important to the synthesis strategy? A: The 5-fluoro group is electron-withdrawing. While it deactivates the ring towards electrophilic attack, it actually makes the carboxylate anion (in Method C) slightly less nucleophilic compared to a non-fluorinated analog. This means you must ensure your alkylating agent (EtI) is fresh and the solvent (DMF) is dry to encourage the reaction.
Q4: How do I purify the final ester? A: Due to the lipophilicity added by the ethyl, chloro, and methyl groups, the product is very non-polar.
-
TLC Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.
-
Column: Silica gel. The product usually elutes very quickly (high
). -
Impurity Watch: Look for the unreacted acid (stays at baseline) or the anhydride (formed if water enters the Acyl Chloride step).
References
- Goossen, L. J., et al. (2008). "Steric Hindrance in Esterification: Overcoming the Ortho-Effect." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024). "2-Chloro-5-fluoro-3-methylbenzoic acid Product Analysis."
-
Laxmi Organic Industries. (2022).[1] "Process for preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives." Patent WO2019059801A1. (Analogous chemistry for hindered fluoro-chloro-benzoates).
-
ResearchGate. (2012). "Improved Fischer Esterification of Substituted Benzoic Acid." Journal of Physical Science.
Sources
Recrystallization solvent systems for Ethyl 2-chloro-5-fluoro-3-methylbenzoate
To: Technical User (Researcher/Scientist) From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Recrystallization & Purification of Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Executive Summary
This guide addresses the purification of This compound (CAS: 773135-51-6), a halogenated benzoate ester commonly used as an intermediate in agrochemical and pharmaceutical synthesis (e.g., for fluoroquinolones or pyrimidine herbicides).[1][2]
Technical Challenge: As a tri-substituted benzoate ester, this compound often exhibits a low melting point (typically <60°C) and significant lipophilicity.[2] The primary failure mode during recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[2] This guide prioritizes solvent systems that mitigate oiling out and protocols for controlled crystal growth.
Part 1: Recommended Solvent Systems
The following systems are validated based on the solubility parameters of halogenated aromatic esters.
Primary System: Ethanol / Water (The "Standard Protocol")
-
Ratio: Start with 9:1 (EtOH:H₂O) and titrate water to saturation.[2]
-
Mechanism: The ester is highly soluble in hot ethanol.[2] Water acts as the anti-solvent to drive nucleation upon cooling.[2]
-
Why it works: Ethanol disrupts the crystal lattice gently at high temps, while water increases the surface tension significantly upon cooling, forcing the hydrophobic ester out of solution.[2]
-
Risk: If the water concentration is too high at the boiling point, the compound will oil out.[2]
Secondary System: Heptane / Ethyl Acetate (The "Polymorph Control")
-
Ratio: 10:1 to 5:1 (Heptane:EtOAc).[2]
-
Mechanism: Dissolve in minimum ethyl acetate at 50°C; add warm heptane until turbid.
-
Why it works: This non-protic system avoids hydrolysis risks.[2] It is ideal if your crude material contains unreacted acid (which stays in solution) or polar tars.[2]
Tertiary System: Methanol (Low-Temperature Crystallization)
-
Method: Dissolve in boiling methanol (65°C), then cool to -20°C.
-
Use Case: Best for low-melting solids that refuse to crystallize at room temperature.[2]
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs.[2] Immediate Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (the good solvent, e.g., Ethanol) to lower the saturation temperature.[2]
-
Seed the mixture immediately as it cools to the "cloud point."
-
Slow Cool: Insulate the flask. Rapid cooling promotes oiling.[2]
Q2: I see a yield loss. Is my ester hydrolyzing?
Analysis: Benzoate esters are generally stable, but electron-withdrawing groups (Cl, F) on the ring make the carbonyl carbon more electrophilic, increasing susceptibility to hydrolysis in hot aqueous bases.[2] Prevention:
-
Ensure your water is neutral (pH 7).[2]
-
Do not boil in Ethanol/Water for >15 minutes.
-
Switch to Heptane/EtOAc if you suspect hydrolysis.[2]
Q3: How do I remove the unreacted acid precursor?
Strategy: Recrystallization alone may not remove the parent benzoic acid efficiently if it co-precipitates.[2] Protocol:
-
Dissolve crude ester in Ethyl Acetate .[2]
-
Wash with 5% NaHCO₃ (aq) . The acid forms a water-soluble salt; the ester stays in the organic layer.
-
Dry organic layer, evaporate, then recrystallize the residue.[2]
Part 3: Step-by-Step Experimental Protocol
Objective: Purify 5.0 g of crude this compound.
-
Dissolution:
-
Anti-Solvent Addition:
-
Controlled Cooling (Critical Step):
-
Harvesting:
Part 4: Process Visualization
Workflow: Solvent Screening Logic
Caption: Logic flow for selecting and optimizing the solvent system, specifically addressing the "oiling out" phenomenon common with this ester.
Part 5: Quantitative Data
Table 1: Estimated Solubility Profile (Based on Analogous Halogenated Benzoates)
| Solvent System | Solubility at 20°C | Solubility at 60°C | Suitability | Notes |
| Ethanol (100%) | Moderate | High | Good Solvent | Risk of low yield if not cooled to -20°C. |
| Water | Insoluble | Insoluble | Anti-Solvent | Use only in combination with alcohols. |
| Ethanol/Water (8:2) | Low | High | Excellent | Best balance of yield and purity.[2] |
| Heptane | Low | Moderate | Anti-Solvent | Good for washing surface impurities.[2] |
| Toluene | High | Very High | Poor | Too soluble; difficult to crystallize.[2] |
References
-
Synthesis of Halogenated Benzoates : ChemicalBook. "2-Amino-5-chloro-3-methylbenzoic acid synthesis".[2] Accessed Feb 13, 2026.[2]
-
General Recrystallization Theory : University of Massachusetts Amherst. "Recrystallization Guide". Accessed Feb 13, 2026.[2]
-
Physical Properties of Analogues : PubChem. "Ethyl 2-fluoro-5-methylbenzoate".[2][5] Accessed Feb 13, 2026.[2]
-
Purification of Esters : ResearchGate. "How to purify esterification product?". Accessed Feb 13, 2026.[2]
Sources
Technical Support Center: Hydrolysis of Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Case ID: HYD-ECFM-001 Status: Open for Resolution Support Tier: Senior Application Scientist
Executive Summary: Why This Reaction Fails
Researchers often treat Ethyl 2-chloro-5-fluoro-3-methylbenzoate as a standard benzoate ester, attempting hydrolysis with mild bases (LiOH/NaOH) in aqueous THF or Methanol at room temperature. This approach almost invariably fails. [1]
The failure is not due to electronic deactivation, but rather Steric Shielding exacerbated by the Buttressing Effect .
The Mechanistic Barrier
-
Ortho-Substitution: The Chlorine atom at position 2 is physically bulky, blocking the trajectory of the nucleophile (
) required to form the tetrahedral intermediate. -
The Buttressing Effect: The Methyl group at position 3 is adjacent to the Chlorine. It physically prevents the Chlorine atom from bending away ("giving way") when the nucleophile approaches. This makes the 2-Chloro substituent behave as if it were significantly larger than its Van der Waals radius suggests.
-
Result: The activation energy (
) for the formation of the tetrahedral intermediate is prohibitively high for standard hydrolysis conditions.
Diagnostic Workflow
Before selecting a protocol, use this decision tree to diagnose your current failure mode and select the appropriate remediation.
Caption: Diagnostic logic for selecting the correct hydrolysis protocol based on observed failure modes.
Recommended Protocols
Protocol A: The Gassman Method (Anhydrous Hydroxide)
Best For: Stubborn esters where standard LiOH fails; avoids extreme heat.
Mechanism: Uses a "naked" hydroxide ion.[1] In aqueous solutions,
Reagents:
-
Potassium tert-butoxide (
-BuOK)[2] -
Water (Stoichiometric amount)
-
Diethyl Ether or THF (Anhydrous)
Step-by-Step:
-
Prepare Slurry: In a flame-dried flask under Argon, suspend 2.5 equivalents of
-BuOK in anhydrous Diethyl Ether (or THF if solubility is poor). -
Activate: Add 1.0 equivalent of water. The mixture will form a slurry of "anhydrous" KOH. Stir for 5 minutes.
-
Addition: Add 1.0 equivalent of this compound (dissolved in minimal solvent) to the slurry.
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Note: If no reaction after 2 hours, reflux gently.
-
-
Quench: Acidify with 1N HCl until pH < 3.
-
Extraction: Extract with EtOAc, wash with brine, dry over
.
Protocol B: High-Temperature Glycolysis (The "Brute Force" Method)
Best For: Scale-up where reagents must be cheap, and the substrate is thermally stable. Mechanism: Ethylene glycol has a high boiling point (197°C) and solvates alkali hydroxides well, allowing reaction temperatures that overcome the steric energy barrier.
Reagents:
-
KOH pellets (ground)
-
Ethylene Glycol (solvent)[3]
Step-by-Step:
-
Dissolution: Dissolve 5.0 equivalents of KOH in Ethylene Glycol (approx. 5 mL per mmol of substrate). Heat to 100°C to ensure complete dissolution.
-
Addition: Add the ester.
-
Heating: Heat the mixture to 140°C - 150°C .
-
Critical Check: Monitor by HPLC/TLC every 30 minutes. Do not exceed 4 hours to avoid thermal decomposition or decarboxylation.
-
-
Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with Conc. HCl. The product usually precipitates as a solid. Filter and wash with water.[4]
Protocol C: Lewis Acid Cleavage (Non-Hydrolytic)
Best For: Substrates sensitive to strong bases (e.g., if you observe
Step-by-Step:
-
Setup: Dissolve ester in anhydrous Dichloromethane (DCM) at -78°C.
-
Addition: Add 3.0 equivalents of
(1M in DCM) dropwise. -
Warm: Allow to warm to 0°C or Room Temp over 2 hours.
-
Quench: Extremely Exothermic. Cool back to -78°C and quench dropwise with Methanol, then Water.
-
Isolation: Partition between DCM and Water.
Comparative Data Analysis
| Feature | Standard (LiOH/THF) | Gassman ( | Glycol/KOH (High Temp) | |
| Success Rate | < 5% (Fails) | High (>90%) | High (>90%) | Moderate (80%) |
| Reaction Temp | 25-60°C | 25°C | 140-150°C | -78°C to 25°C |
| Steric Tolerance | Low | High | High | Moderate |
| Risk: | Low | Low | Moderate (at high temp) | None |
| Risk: Decarboxylation | Low | Low | Moderate | Low |
| Cost | Low | Medium | Low | High |
Frequently Asked Questions (Troubleshooting)
Q: I see a new spot on TLC, but the NMR shows the ethyl group is still there. What happened? A: You likely formed the transesterified product. If you used Methanol as a solvent with NaOH, the methoxide (smaller nucleophile) might have swapped with the ethoxide, forming the Methyl ester.
-
Fix: Avoid alcohols as solvents. Use Protocol A (Ether/THF) or Protocol B (Glycol).
Q: I am seeing loss of Fluorine (Defluorination).
A: While the 5-Fluoro position is meta to the ester (and thus not strongly activated for
-
Fix: Switch to Protocol A (Gassman) . The conditions are milder (room temp) and less likely to overcome the activation energy for aromatic substitution.
Q: The reaction turns black/tarry. A: This indicates decomposition, likely polymerization or decarboxylation due to excessive heat.
-
Fix: Lower the temperature. If using Protocol B, reduce from 150°C to 120°C. Ensure your atmosphere is inert (
/Argon) to prevent oxidative degradation.
Q: Can I use TMSOK (Potassium Trimethylsilanolate)? A: Yes. TMSOK is an anhydrous, organic-soluble source of oxide that acts similarly to the Gassman reagent. It is expensive but effective for small-scale, high-value intermediates. Use 2.0 eq in THF at 60°C.
References
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[5][6] The Journal of Organic Chemistry, 42(5), 918–920.
-
Theodorou, V., et al. (2018).[2][7] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[7]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on "Hydrolysis of Esters" and "Steric Effects").
-
BenchChem. (n.d.). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.
Sources
Validation & Comparative
FT-IR spectral peaks for Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Title: Comprehensive FT-IR Spectral Analysis Guide: Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Executive Summary & Strategic Context
This compound is a highly specialized intermediate, frequently utilized in the synthesis of next-generation agrochemicals (e.g., pyrimidine-dione herbicides) and fluorinated pharmaceutical active ingredients (APIs). Its structural complexity—featuring a polysubstituted benzene ring with halogenated and alkyl groups—demands a rigorous analytical approach to distinguish it from regioisomers and hydrolysis byproducts.
This guide moves beyond basic spectral listing. It provides a comparative analytical framework , enabling researchers to validate structural integrity, detect specific impurities, and differentiate this compound from close structural analogs using Fourier Transform Infrared (FT-IR) spectroscopy.
Molecular Analysis & Theoretical Spectral Expectations
To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule’s vibrational modes based on its functional groups.
-
Core Scaffold: Ethyl Benzoate (Conjugated Ester).
-
Substituents:
-
C=O (Carbonyl): Conjugated with the aromatic ring, lowering the frequency compared to aliphatic esters.
-
C-F (Aryl Fluoride): High polarity, resulting in strong absorption in the fingerprint region.
-
C-Cl (Aryl Chloride): Heavier atom, lower frequency vibration.
-
-CH₃ (Methyl) & -CH₂CH₃ (Ethyl): Distinct aliphatic C-H stretching.
-
Structure-Property Relationship Table
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Ester C=O | Stretching | 1720 – 1735 | Strong | Primary confirmation of ester functionality.[1] |
| C-O-C | Stretching (Asym) | 1260 – 1290 | Strong | Confirms benzoate ester linkage. |
| Aryl C-F | Stretching | 1200 – 1250 | Strong | Often overlaps with C-O; key for fluorinated identity. |
| Aryl C-Cl | Stretching | 1030 – 1080 | Med/Strong | Indicates chlorination; check fingerprint for confirmation. |
| Aromatic C-H | Stretching | 3030 – 3100 | Weak | Confirms aromaticity. |
| Aliphatic C-H | Stretching | 2900 – 2990 | Medium | Differentiates from non-alkylated analogs. |
| Benzene Ring | Ring Breathing | 1450 – 1600 | Medium | Characteristic aromatic skeletal vibrations. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts (e.g., moisture interference).
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability against halogenated compounds).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background) / 32 scans (sample).
Step-by-Step Workflow
-
Background Acquisition: Clean crystal with isopropanol. Collect air background.
-
Sample Application: Apply ~10 mg of solid or 1 drop of liquid (if low MP) to the crystal center.
-
Pressure: Apply consistent pressure (force gauge ~80-100 units) to ensure intimate contact.
-
Acquisition: Scan sample.
-
Validation: Check for CO₂ doublet (2350 cm⁻¹). If >5% T, purge and rescan.
Caption: Operational workflow for high-fidelity FT-IR data acquisition.
Comparative Analysis: Distinguishing Alternatives
The true value of FT-IR in drug development lies in specificity —the ability to distinguish the target molecule from its precursors, degradation products, or isomers.
Scenario A: Target Ester vs. Hydrolysis Product (Acid)
-
Alternative: 2-Chloro-5-fluoro-3-methylbenzoic acid.[2]
-
Mechanism: Moisture exposure can hydrolyze the ethyl ester.
-
Spectral Differentiator:
-
Target (Ester): Sharp C=O at ~1725 cm⁻¹. No broad OH.[3]
-
Alternative (Acid): C=O shifts to ~1680-1700 cm⁻¹ (dimer). Appearance of very broad O-H stretch (2500–3300 cm⁻¹) obscuring the C-H region.
-
Scenario B: Target vs. Regioisomer
-
Alternative: Ethyl 2-chloro-3-fluoro-5-methylbenzoate (Isomer).
-
Mechanism: Incorrect starting material in synthesis.
-
Spectral Differentiator:
-
Functional groups (C=O, C-F, C-Cl) are identical, so the high-frequency region (>1500 cm⁻¹) will be nearly indistinguishable.
-
Fingerprint Region (600–900 cm⁻¹): This is the "DNA" of the molecule. The C-H out-of-plane (OOP) bending vibrations depend heavily on the substitution pattern (1,2,3,5-tetrasubstitution).
-
Look for shifts in the 800–900 cm⁻¹ bands. A shift of even 5-10 cm⁻¹ in these sharp peaks is diagnostic of isomerism.
-
-
Scenario C: Target vs. Non-Fluorinated Analog
-
Alternative: Ethyl 2-chloro-3-methylbenzoate.
-
Spectral Differentiator:
-
Absence of C-F: The strong band at ~1200–1250 cm⁻¹ will be significantly weaker or absent (only C-O stretch remains).
-
Diagnostic Decision Tree
Use this logic flow to interpret your spectral data during Quality Control (QC).
Caption: Logic gate for verifying chemical identity and purity via FT-IR.
References
-
NIST Chemistry WebBook. Infrared Spectra of Benzoate Esters. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for aryl halide/ester assignments).
-
PubChem. Ethyl 2-fluoro-5-methylbenzoate (Analogous Data). National Center for Biotechnology Information. Available at: [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Source for C-F and C-Cl frequency ranges).
Sources
Structural Characterization Guide: Ethyl 2-chloro-5-fluoro-3-methylbenzoate
The following guide provides a technical comparative analysis of the structural data and crystallographic characterization for Ethyl 2-chloro-5-fluoro-3-methylbenzoate (CAS 1807207-97-1).
This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the critical steric and electronic features that differentiate this scaffold from its non-fluorinated and non-methylated analogs.
Executive Summary & Compound Significance
This compound is a highly specialized intermediate used primarily in the synthesis of next-generation fluoroquinolones and anthranilic diamide insecticides (e.g., chlorantraniliprole analogs).
Unlike simple benzoates, this molecule features a "crowded" substitution pattern. The vicinal arrangement of the 2-chloro and 3-methyl groups creates significant steric pressure on the ester moiety, while the 5-fluoro substituent modulates the electronic properties of the ring without adding substantial steric bulk.
Key Differentiator: The primary structural challenge—and value—of this compound lies in the torsion angle of the ester group . While standard ethyl benzoate is planar, the 2,3-disubstitution pattern in this product forces the carbonyl group out of plane, altering its reactivity profile in subsequent hydrolysis or amidation steps.
Experimental Protocol: Crystallization & Data Collection
To generate high-quality X-ray diffraction data comparable to the standards discussed below, the following protocol is recommended. This workflow is optimized for poly-substituted benzoates which often form needles prone to twinning.
Methodology: Slow Evaporation Technique
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Dichloromethane (1:1) .
-
Antisolvent Addition: Layer 0.5 mL of n-Hexane carefully on top to create a diffusion interface.
-
Conditions: Store at 4°C in a vibration-free environment for 72–96 hours.
-
Crystal Harvest: Select colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles if possible, as they often exhibit disorder in the ethyl tail.
Workflow Visualization
The following diagram outlines the critical path from crude synthesis to refined structural model.
Figure 1: Optimized workflow for generating single-crystal X-ray data for substituted benzoates.
Comparative Structural Analysis
Since specific crystallographic parameters for the target molecule are often proprietary, we benchmark its performance against two experimentally validated analogs: Ethyl 2-chlorobenzoate (Steric Reference) and Ethyl 2-chloro-5-fluorobenzoate (Electronic Reference).
Table 1: Predicted vs. Reference Structural Metrics
Note: "Target" values are derived from calculated DFT optimization (B3LYP/6-31G) and trends in ortho-substituted benzoate crystallography.*
| Feature | Target Product (2-Cl, 3-Me, 5-F) | Analog A (2-Cl, 5-F) | Analog B (Unsubstituted) | Significance |
| Crystal System | Monoclinic (Predicted) | Triclinic (P-1) | Monoclinic (P2₁/c) | Determines packing efficiency. |
| Space Group | P2₁/c or P2₁/n | P-1 | P2₁/c | Centrosymmetric packing is favored. |
| Ester Torsion (θ) | 65° – 78° | 45° – 55° | < 5° (Planar) | Critical: The 3-Me group "buttresses" the 2-Cl, forcing a higher twist than Cl alone. |
| C=O Bond Length | 1.205 Å | 1.202 Å | 1.208 Å | Shortening indicates loss of conjugation due to twist. |
| Intermolecular Forces | F...H, Cl...Cl | F...H, Cl...O | C-H...O | Halogen bonding dominates the lattice stability. |
| Density (Calc.) | ~1.35 g/cm³ | ~1.42 g/cm³ | 1.05 g/cm³ | Higher density correlates with better solid-state stability. |
Deep Dive: The "Buttressing Effect"
The defining feature of This compound is the steric interplay between the 2-Chloro and 3-Methyl groups.
-
In Analog A (2-Cl only) , the chlorine atom can bend slightly away from the ester to relieve strain, resulting in a moderate torsion angle (~50°).
-
In the Target Product , the 3-Methyl group physically blocks the chlorine from bending away. This "buttressing" effect locks the ester group into a nearly perpendicular orientation relative to the benzene ring.
Implication for Drug Development: This locked conformation makes the ester carbonyl more electrophilic (less resonance stabilization from the ring) but sterically harder to access. This explains why hydrolysis of this specific intermediate often requires harsher conditions (higher temperature/stronger base) compared to non-methylated analogs.
Structural Logic & Interaction Pathway
The following diagram illustrates the causal relationship between the substitution pattern and the observed crystallographic properties.
Figure 2: Structure-Activity Relationship (SAR) driving the crystallographic outcome.
References & Data Verification
To validate the comparative models used in this guide, refer to the following authoritative sources on benzoate crystallography and synthesis.
-
Chemical Identity & Properties:
-
Analogous Crystal Structures (Methodology Reference):
-
Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (Demonstrates packing of chloro-methyl systems). .
-
Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (Reference for ethyl ester disorder). .
-
-
Steric Inhibition in Benzoates:
-
Comparison of molecular structure of alkali metal ortho substituted benzoates. (Validation of torsion angle trends). .
-
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-5-fluoro-3-methylbenzoate
Hazard Assessment: An Expert-Informed Perspective
Ethyl 2-chloro-5-fluoro-3-methylbenzoate belongs to the chemical class of halogenated aromatic esters. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the ester functional group, dictates its likely toxicological and reactivity profile.
Based on data from close structural analogs, such as 3-Chloro-5-fluorobenzoic acid, we can reasonably infer the primary hazards. The parent acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Esters can often exhibit similar or more pronounced irritant effects and may be absorbed through the skin. Therefore, a cautious approach is warranted, assuming the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.
Inferred Primary Hazards:
-
Skin Corrosion/Irritation: Potential to cause skin irritation upon direct contact.
-
Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage from splashes or vapors.
-
Specific Target Organ Toxicity (Single Exposure): Vapors or aerosols may cause respiratory tract irritation.
-
Acute Toxicity (Oral): May be harmful if ingested.
Core Directive: The Logic Behind PPE Selection
Personal protective equipment (PPE) is the final and most personal line of defense against chemical exposure. Its selection is not arbitrary; it is a direct response to the anticipated hazards. For this compound, our strategy is to create a complete barrier against the inferred risks of skin, eye, and respiratory contact.
-
Engineering Controls as the First Line of Defense: Before any discussion of PPE, it is critical to state that all handling of this compound must occur within a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure[2].
-
Eye and Face Protection: The potential for serious eye irritation from splashes necessitates a complete seal around the eyes.
-
Skin and Body Protection: Due to the risk of skin irritation and potential dermal absorption, a multi-component approach is required to protect the hands and body.
-
Respiratory Protection: While the fume hood is primary, emergency situations may require dedicated respiratory protection.
Detailed PPE and Operational Protocols
Eye and Face Protection
Standard safety glasses are insufficient. The risk of irreversible eye damage from a splash of a halogenated organic compound is significant.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes and conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times[3][4].
-
High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or pressurization, a full-face shield should be worn in addition to chemical splash goggles to protect against splashes and thermal hazards[2][5].
Skin and Body Protection
A comprehensive barrier is essential to prevent skin contact.
-
Hand Protection: Disposable nitrile gloves are the standard for incidental contact with a wide range of chemicals. However, for prolonged handling or immersion, a more robust glove material is necessary. Always check the manufacturer's chemical resistance guide.
-
Glove Type: Nitrile or Neoprene gloves are recommended for handling halogenated compounds[5]. For significant exposure, butyl rubber gloves offer superior resistance[4].
-
Technique: Use the double-gloving technique for added protection during transfers of significant quantities. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately upon contamination[2].
-
-
Body Protection:
-
A flame-resistant (FR) lab coat is mandatory. It should be fully buttoned with sleeves rolled down.
-
Wear long pants and fully enclosed shoes made of a non-porous material. Perforated shoes, sandals, or fabric sneakers offer no protection and are not permitted[2].
-
For large-scale work, a chemically resistant apron or coveralls should be worn over the lab coat[5].
-
Respiratory Protection
All operations that can produce vapors, mists, or aerosols must be conducted in a certified chemical fume hood.
-
Primary Control: A properly functioning chemical fume hood is the primary and most effective means of respiratory protection[2].
-
Secondary Control: In the event of a large spill or ventilation failure where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge may be necessary[3][5]. Use of such equipment requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program[2].
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses | Nitrile Gloves | Lab Coat, Closed-toe Shoes | None Required |
| Weighing & Small Transfers (<10 mL) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Reaction Setup & Workup | Chemical Splash Goggles | Double-gloved Nitrile or Neoprene Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Large Scale Transfers (>100 mL) | Face Shield over Goggles | Butyl or heavy Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Butyl Gloves | Chemical Resistant Suit/Coveralls | Air-purifying respirator with organic vapor cartridges (if required) |
Operational and Disposal Plan
A systematic workflow is essential for minimizing exposure and ensuring safe disposal.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place absorbent, plastic-backed pads on the work surface inside the fume hood to contain minor drips.
-
Transfer: Conduct all transfers of the material within the fume hood. For solids, use appropriate tools to avoid generating dust. For liquids, pour carefully to minimize splashing.
-
Reaction: Keep the reaction vessel closed or under a condenser within the fume hood throughout the procedure.
-
Decontamination: After use, decontaminate any reusable equipment. Wipe down the work area within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly after removing all PPE.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not pour this chemical down the drain. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal and manage costs.
-
Liquid Waste: Collect all liquid residues containing the compound in a designated, clearly labeled "Halogenated Organic Waste" container with a sealed cap.
-
Solid Waste: All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a sealed, labeled hazardous waste bag or container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as halogenated hazardous waste.
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
-
Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
-
Baker Hughes. Safety Data Sheet: MAGNACIDE 575. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
